2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide
Description
The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide features a 1,8-naphthyridine core substituted with a benzoyl group at position 3, a methyl group at position 7, and an acetamide moiety linked to a 2-chlorophenyl group. This structure confers distinct physicochemical properties, including lipophilicity (influenced by the benzoyl and chlorophenyl groups) and hydrogen-bonding capacity (due to the acetamide and carbonyl groups).
Properties
IUPAC Name |
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-15-11-12-17-23(31)18(22(30)16-7-3-2-4-8-16)13-28(24(17)26-15)14-21(29)27-20-10-6-5-9-19(20)25/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOVLWNPKJKUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the acetamide moiety: This can be done through amide bond formation using reagents like acetic anhydride or acetyl chloride.
Chlorination: Introduction of the chlorine atom can be achieved using chlorinating agents like thionyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with two analogs: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () and 2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide (E999-0294, ).
Key Differences and Implications
The dihydropyrimidine in ’s compound introduces a non-aromatic ring, which may reduce planarity and affect binding affinity.
Substituent Effects :
- Chlorophenyl Groups : The target’s 2-chlorophenyl group is less lipophilic than the 2,3-dichlorophenyl in ’s compound but may offer better solubility. The 4-chlorobenzoyl in E999-0294 introduces steric and electronic differences compared to the target’s benzoyl group.
- Linkage Variations : The thioether in ’s compound could increase susceptibility to oxidative metabolism, whereas the acetamide in the target and E999-0294 enhances hydrogen-bonding capacity.
Physicochemical Properties: E999-0294’s logP (2.67) suggests moderate lipophilicity, while the target compound’s 2-chlorophenyl group likely elevates logP slightly.
Biological Activity
The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide is a synthetic organic molecule belonging to the naphthyridine derivative class. This class is notable for its diverse biological activities and potential therapeutic applications. The structural complexity of this compound, which includes a naphthyridine core, a benzoyl group, and a chlorophenyl acetamide moiety, suggests significant biological potential.
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 348.81 g/mol
- CAS Number : 894903-98-1
- Structure : The compound features an acetylamide functional group and is characterized by its ability to undergo various chemical reactions typical for amides and aromatic systems.
Biological Activity Overview
The biological activity of naphthyridine derivatives has been well-documented in literature, with various studies highlighting their potential as anticancer agents, antibacterial compounds, and inhibitors of specific enzymes. The specific compound has not been extensively studied in isolation; however, insights can be drawn from related compounds in the naphthyridine class.
The mechanism of action for compounds similar to this compound typically involves interactions with biological targets such as:
- Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.
- Receptors : Modulation of receptor activity that can lead to apoptosis in cancer cells.
Quantitative structure–activity relationship (QSAR) studies suggest that modifications to the structure can significantly affect biological efficacy, indicating that the naphthyridine core is crucial for activity.
Anticancer Activity
Recent studies on naphthyridine derivatives have demonstrated promising anticancer activity. For instance:
- A series of derivatives were tested against various human cancer cell lines using the MTT assay. Compounds exhibited IC₅₀ values in the nanomolar range against several cancer types, indicating potent inhibitory effects on cell proliferation .
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
These findings highlight the potential of naphthyridine derivatives as effective anticancer agents.
Case Studies and Research Findings
A study focusing on similar compounds within the naphthyridine class revealed that modifications at specific positions on the naphthyridine ring could enhance anticancer activity significantly. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
